

An In-depth Technical Guide to the Physical Properties of Oleyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oleyl bromide*

Cat. No.: *B041931*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl bromide, with the chemical name (9Z)-1-Bromo-9-octadecene, is a long-chain unsaturated alkyl halide. Its bifunctional nature, possessing both a reactive bromide and a cis-alkene group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physical properties of **oleyl bromide**, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

The physical characteristics of **oleyl bromide** are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

Data Presentation: Physical Properties of Oleyl Bromide

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{35}Br$	[1] [2]
Molecular Weight	331.37 g/mol	[2] [3]
Appearance	Colorless to light yellow oil/liquid	[1] [4]
Boiling Point	160-175 °C at 0.2 Torr	[3] [5]
Density	$0.996 \pm 0.06 \text{ g/cm}^3$ (Predicted)	[5] [6]
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol. Low solubility in water. Soluble in organic solvents like ethanol and ether.	[4] [5] [6]
Storage Temperature	-20°C or 4°C	[5] [7]

Experimental Protocols

Detailed methodologies for the synthesis of **oleyl bromide** and the determination of its key physical properties are outlined below.

Synthesis of Oleyl Bromide from Olive Oil

A cost-effective and scalable method for the preparation of **oleyl bromide** utilizes commercially available olive oil as the starting material. The overall process involves five main steps.[\[8\]](#)

1. Saponification:

- Olive oil is hydrolyzed using a strong base (e.g., potassium hydroxide) in an alcoholic solvent (e.g., ethanol) to yield a mixture of fatty acid salts (soaps) and glycerol.
- The mixture is heated under reflux to ensure complete reaction.

2. Acidification and Extraction:

- The resulting soap solution is acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts, liberating the free fatty acids.
- The fatty acids, primarily oleic acid, are then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).

3. Esterification:

- The extracted fatty acids are converted to their methyl esters by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- This step facilitates purification by distillation.

4. Reduction:

- The methyl oleate is reduced to oleyl alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4), in an anhydrous solvent (e.g., diethyl ether).

5. Bromination:

- The final step involves the conversion of oleyl alcohol to **oleyl bromide**. This can be achieved by reacting the alcohol with a brominating agent like phosphorus tribromide (PBr_3) or hydrobromic acid (HBr).

Determination of Physical Properties

The following are general, widely accepted protocols for determining the physical properties of liquid organic compounds like **oleyl bromide**.

1. Boiling Point Determination (Micro-reflux method):[1][9]

- Approximately 0.5 mL of **oleyl bromide** is placed in a small test tube with a magnetic stir bar.
- The test tube is placed in a heating block on a hot plate stirrer.
- A thermometer is positioned with its bulb about 1 cm above the liquid surface.

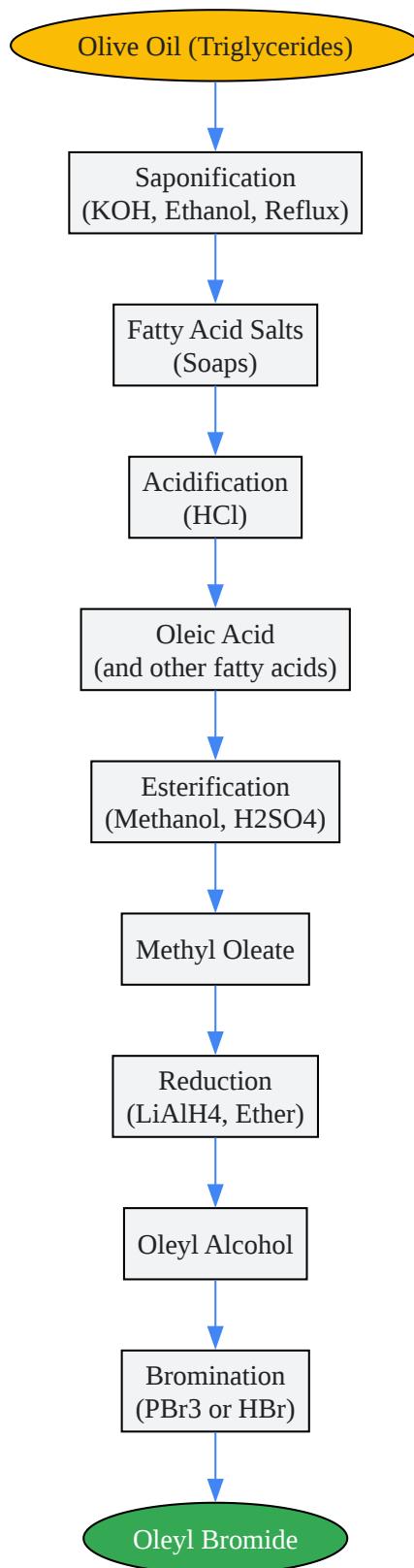
- The sample is heated gently with stirring until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.
- The thermometer bulb should be level with this reflux ring.
- The stable temperature reading on the thermometer is recorded as the boiling point.

2. Density Measurement (Pycnometer Method):[\[10\]](#)[\[11\]](#)

- A pycnometer (a small glass flask of a precise, known volume) is thoroughly cleaned, dried, and weighed.
- The pycnometer is filled with **oleyl bromide**, ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a thermostatic bath to bring it to a specific temperature (e.g., 20°C).
- The pycnometer is then removed, carefully dried on the outside, and weighed again.
- The density is calculated by dividing the mass of the **oleyl bromide** (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

3. Solubility Determination:[\[7\]](#)[\[12\]](#)

- A small, measured amount of **oleyl bromide** (e.g., 25 mg or 0.05 mL) is placed in a test tube.
- The solvent to be tested (e.g., chloroform, methanol, water) is added in small portions (e.g., 0.25 mL at a time) with vigorous shaking after each addition.
- The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) based on the amount of solvent required to dissolve the sample.


4. Refractive Index Measurement (Digital Refractometer):[\[13\]](#)[\[14\]](#)

- The prism of the digital refractometer is cleaned with a suitable solvent and dried.
- A few drops of **oleyl bromide** are placed on the prism.

- The measurement is initiated, and the instrument, often with temperature control (e.g., using a Peltier element), provides a direct reading of the refractive index.

Mandatory Visualizations

Synthesis Workflow of Oleyl Bromide from Olive Oil

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **oleyl bromide** from olive oil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. westlab.com [westlab.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scribd.com [scribd.com]
- 5. phillysim.org [phillysim.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. matestlabs.com [matestlabs.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. mt.com [mt.com]
- 14. mt.com [mt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Oleyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041931#what-are-the-physical-properties-of-oleyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com